N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 920350-20-5
Cat. No.: VC11884981
Molecular Formula: C20H24N2O5S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920350-20-5 |
|---|---|
| Molecular Formula | C20H24N2O5S2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-methylsulfonylphenyl)benzamide |
| Standard InChI | InChI=1S/C20H24N2O5S2/c1-15-4-3-13-22(14-15)29(26,27)19-9-5-16(6-10-19)20(23)21-17-7-11-18(12-8-17)28(2,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
| Standard InChI Key | IEWVTFRMKQTRDJ-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
| Canonical SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Introduction
N-(4-Methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular structure comprises a benzamide backbone functionalized with methanesulfonyl and piperidine sulfonyl groups, which contribute to its physicochemical and potential pharmacological properties.
Structural Features
The chemical structure of N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide consists of:
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Core Benzamide Unit: The central benzamide group provides structural rigidity and contributes to hydrogen bonding interactions.
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Methanesulfonylphenyl Substituent: This group is attached to the nitrogen atom of the benzamide and enhances solubility and electron-withdrawing properties.
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Piperidine Sulfonyl Group: A 3-methylpiperidine ring functionalized with a sulfonyl group, which may influence receptor binding or enzymatic inhibition.
These structural elements make the compound versatile for medicinal chemistry applications.
Pharmacological Relevance
Sulfonamides, including derivatives like this compound, are known for their diverse pharmacological activities:
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Antimicrobial Activity: Sulfonamides are historically significant as antibiotics due to their ability to inhibit folate synthesis in bacteria.
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Anti-inflammatory Potential: Structural analogs have shown efficacy in reducing inflammation by targeting enzymes like cyclooxygenase (COX).
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Anticancer Properties: Sulfonamide derivatives have been explored as inhibitors of carbonic anhydrase IX (CAIX), a target in tumor hypoxia.
Enzyme Inhibition
The presence of sulfonamide groups suggests potential activity as an enzyme inhibitor. For instance, sulfonamides often act as competitive inhibitors of carbonic anhydrases and other metalloenzymes.
Synthesis Overview
The synthesis of N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves:
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Preparation of Methanesulfonylphenyl Derivatives: Reacting methanesulfonyl chloride with aniline derivatives under basic conditions.
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Coupling with Piperidine Derivatives: Introducing the piperidine sulfonyl moiety via nucleophilic substitution or amidation reactions.
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Final Benzamide Formation: Coupling the intermediates using amide bond-forming reagents such as carbodiimides (e.g., DCC or EDC).
Biological Activity
Studies on structurally related sulfonamides indicate:
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High binding affinity for specific enzymes such as carbonic anhydrases.
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Moderate cytotoxicity against cancer cell lines like HCT-116 and MCF-7.
Crystallographic Data
While specific crystallographic data for this compound is unavailable, related sulfonamides exhibit:
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Tetrahedral geometry around sulfur atoms in sulfonamide groups.
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Planar conformations for amide bonds, facilitating hydrogen bonding in crystal lattices.
Computational Insights
Quantitative structure–activity relationship (QSAR) models suggest that modifications to the piperidine ring or substitution on the benzene rings could enhance biological activity.
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